molecular formula C19H15BrN4O3S B15006186 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 5807-35-2

6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15006186
CAS No.: 5807-35-2
M. Wt: 459.3 g/mol
InChI Key: UZZISBKZQNQSPI-UHFFFAOYSA-N
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Description

6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Cyclization: The intermediate product undergoes cyclization with appropriate reagents to form the dihydropyrano[2,3-c]pyrazole core.

    Functionalization: Introduction of the bromo, ethoxy, hydroxy, and thiophenyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the hydroxy and amino groups.

    Reduction: Reduction reactions can occur at the carbonitrile group.

    Substitution: Halogen substitution reactions are common, particularly involving the bromo group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer and infections.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrano[2,3-c]pyrazoles: Other compounds in this class with different substituents.

    Pyrazole Derivatives: Compounds with similar core structures but varying functional groups.

Uniqueness

The unique combination of bromo, ethoxy, hydroxy, and thiophenyl groups in 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

CAS No.

5807-35-2

Molecular Formula

C19H15BrN4O3S

Molecular Weight

459.3 g/mol

IUPAC Name

6-amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C19H15BrN4O3S/c1-2-26-12-7-9(6-11(20)17(12)25)14-10(8-21)18(22)27-19-15(14)16(23-24-19)13-4-3-5-28-13/h3-7,14,25H,2,22H2,1H3,(H,23,24)

InChI Key

UZZISBKZQNQSPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N)Br)O

Origin of Product

United States

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